molecular formula C9H9Br B3255150 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 250337-98-5

3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B3255150
CAS No.: 250337-98-5
M. Wt: 197.07 g/mol
InChI Key: IGMGCMGCSKLTLA-UHFFFAOYSA-N
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Description

3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene (CAS 250337-98-5) is a high-value bifunctional reagent that combines the unique reactivity of the benzocyclobutene (BCB) scaffold with the versatile handle of a bromomethyl group. This compound serves as a critical building block in advanced organic synthesis and materials science research. The benzocyclobutene core is renowned for its behavior upon thermal activation; at elevated temperatures (typically >200 °C), it undergoes an electrocyclic ring-opening to generate a highly reactive o-quinodimethane (o-xylylene) intermediate . This transient diene is a powerful participant in Diels-Alder cycloadditions, allowing for the efficient construction of complex polycyclic structures that are foundational in the development of pharmaceuticals, polymers, and functional materials . The thermal reactivity of the BCB moiety is exploited in the creation of high-performance polymers with excellent thermal stability, low dielectric constants, and low moisture absorption, making them ideal for microelectronic applications as insulating layers and in photoresists . Complementing this, the bromomethyl group acts as an excellent electrophilic site for nucleophilic substitution reactions (SN2) . This functionality allows researchers to readily tether the BCB unit to a wide array of substrates, including amines, alcohols, thiols, and carbanions, prior to the thermal cyclization step . This dual reactivity makes this compound an indispensable tool for convergent synthesis strategies, enabling the creation of novel molecular architectures, advanced composites, and silicon-based hybrid materials . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, refer to the Safety Data Sheet, and implement appropriate engineering controls and personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMGCMGCSKLTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10780725
Record name 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250337-98-5
Record name 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10780725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl Bicyclo 4.2.0 Octa 1,3,5 Triene

Precursor Synthesis and Preparative Routes to Benzocyclobutene Scaffolds

The benzocyclobutene moiety is a strained ring system whose unique reactivity makes it a valuable building block in organic synthesis, particularly for accessing complex polycyclic structures through thermal electrocyclic ring-opening to reactive o-xylylene (B1219910) intermediates. manchester.ac.ukias.ac.in The synthesis of the BCB scaffold itself has been a subject of extensive research, leading to a diverse array of methodologies. researchgate.net

The preparation of functionalized benzocyclobutenes can be achieved through several strategic approaches, with modern methods focusing on metal-catalyzed reactions that offer high degrees of control and functional group tolerance.

One prominent strategy involves the palladium-catalyzed intramolecular C(sp³)–H arylation. scispace.com For instance, the synthesis of benzocyclobutenes from keto aryl iodides can be accomplished using a Pd(II) catalyst system. scispace.comresearchgate.netchemrxiv.org This method utilizes a transient directing group, such as glycine, in conjunction with an electron-poor pyridone ligand to achieve high selectivity for the formation of the four-membered ring. scispace.com

Another powerful approach is the modular and stereoselective synthesis using sequential copper and palladium catalysis. manchester.ac.uk This method allows for the assembly of densely functionalized benzocyclobutenes from readily available precursors like imines, allenes, and diboron (B99234) reagents. manchester.ac.uk The process involves a copper-catalyzed borylative coupling followed by a palladium-catalyzed Suzuki-Miyaura cyclization, demonstrating excellent chemoselectivity. manchester.ac.uk

More recent innovations include palladium-catalyzed C-H activation methods that utilize designer ligands to construct the BCB core from simple starting materials like carboxylic acids and aryl halides. scripps.edueurekalert.org This formal [2+2] cycloaddition breaks adjacent methylene-type C-H bonds, offering unprecedented ease and regioselectivity in BCB synthesis. scripps.edueurekalert.orgsciencedaily.com

Other established methods for accessing the benzocyclobutene scaffold include:

Zirconium-promoted cross-coupling reactions of aryllithium compounds and alkenyl bromides, which provide a mild, one-pot route to functionalized derivatives. organic-chemistry.org

Benzyne-[2+2] cycloadditions , which can be used to rapidly assemble the bicyclic system. organic-chemistry.org

Extrusion reactions , where a small molecule like sulfur dioxide or carbon dioxide is eliminated from a suitable precursor to form the cyclobutene (B1205218) ring. thieme-connect.de

Biphasic bromination of the parent benzocyclobutene to introduce a halogen handle for further functionalization. mdpi.com This is a key step in creating precursors for more complex derivatives.

The table below summarizes selected catalytic systems for the synthesis of functionalized benzocyclobutene scaffolds.

Catalyst/Reagent SystemStarting MaterialsKey FeaturesRef.
Pd(OAc)₂ / P(tBu)₃Substituted o-toluic derivativesIntramolecular C-H activation of methyl groups organic-chemistry.org
Pd(II) / Glycine / Pyridone LigandKeto aryl iodidesMethylene-selective C(sp³)–H arylation scispace.com
Cu-catalyst then Pd(dppf)Cl₂Imines, allenes, diboron reagentsModular, stereoselective assembly/cyclization manchester.ac.uk
Pd-catalyst / Designer LigandsCarboxylic acids, aryl halidesFormal [2+2] cycloaddition via C-H activation scripps.edusciencedaily.com
Zirconium-promoted reagentsAryllithiums, alkenyl bromidesOne-pot, regio- and diastereoselective organic-chemistry.org

Once the benzocyclobutene scaffold is in place, the introduction of the bromomethyl group is required. This typically involves the functionalization of a pre-existing group, such as a methyl or hydroxymethyl substituent at the C-3 position. A common and effective method for this transformation is the radical bromination of a methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This reaction is highly selective for the benzylic position.

Alternatively, if a precursor like 3-(hydroxymethyl)bicyclo[4.2.0]octa-1,3,5-triene is synthesized, it can be converted to the desired bromomethyl derivative using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

An example of introducing a bromomethyl group onto a related aromatic system involves the treatment of (3,4-dimethoxyphenyl)methanol with a brominating agent in glacial acetic acid to yield 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, showcasing a viable functional group transformation. google.com The selective functionalization of the benzocyclobutene core, for example by introducing a bromine atom onto the aromatic ring, can also serve as a handle to build up the required methyl substituent prior to bromination. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of benzocyclobutene synthesis is highly dependent on the optimization of reaction parameters. In palladium-catalyzed C-H activation reactions, the choice of ligand, base, solvent, and temperature is critical for achieving high yields and selectivity. scispace.comorganic-chemistry.org For the Pd(II)-catalyzed synthesis of benzocyclobutenes from keto aryl iodides, studies have shown that specific electron-poor pyridone ligands are essential for controlling methylene (B1212753) selectivity. scispace.com Yields for this particular reaction are generally high, often exceeding 80% for various substrates. scispace.com

Similarly, in the modular Cu- and Pd-catalyzed sequence, the conditions for both the initial copper-catalyzed assembly and the subsequent palladium-catalyzed cyclization must be fine-tuned. manchester.ac.uk For the Suzuki-Miyaura cyclization step, a catalyst system of Pd(dppf)Cl₂ with K₃PO₄ as the base in a dioxane/water solvent mixture at 90 °C was found to be effective. manchester.ac.uk Simple variations in these conditions can be used to direct the reaction towards alternative products, such as indolines or quinolines, highlighting the importance of precise control. manchester.ac.uk

Development of Novel Synthetic Approaches to 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene

The ongoing demand for benzocyclobutene derivatives in materials science and medicinal chemistry continues to drive the development of new and more efficient synthetic routes. manchester.ac.ukresearchgate.net

Achieving chemo- and regioselectivity during bromination is crucial for the synthesis of specifically substituted benzocyclobutenes. Direct bromination of aromatic compounds can lead to mixtures of products. orientjchem.org To overcome this, specialized reagents have been developed. For instance, γ-picolinium bromochromate (γ-PBC) has been reported as an effective reagent for the regioselective monobromination of activated aromatic compounds, yielding para-substituted products in excellent yields under thermal conditions. orientjchem.org Such a technique could be employed to selectively functionalize the benzocyclobutene aromatic ring.

For the synthesis of the target molecule, the key is the selective bromination at the benzylic position. As mentioned, the use of N-bromosuccinimide (NBS) is the classic and highly effective method for achieving this chemo-selectivity, as it preferentially reacts at benzylic C-H bonds over aromatic C-H bonds or the strained aliphatic ring of the benzocyclobutene core.

Novel pathways to the core BCB structure provide alternative starting points for the synthesis of bromomethylated derivatives. The recently developed palladium-catalyzed formal [2+2] cycloaddition of aliphatic acids and aryl halides represents a significant advancement. scripps.edusciencedaily.com This method avoids the need for pre-functionalized substrates, using abundant and structurally diverse starting materials to generate a wide range of BCB scaffolds. sciencedaily.com

The modular synthesis involving sequential Cu- and Pd-catalysis also stands out as a highly flexible and alternative route. manchester.ac.uk Its ability to construct densely functionalized and stereodefined BCBs from simple components offers a powerful platform for accessing complex targets. manchester.ac.uk By choosing an imine precursor that already contains a methyl group at the appropriate position, this pathway could be adapted to generate a direct precursor for the final bromination step.

The table below outlines the yields of various benzocyclobutene products synthesized via a selective Pd(II)-catalyzed C(sp³)–H arylation method.

ProductSubstituent (R)Yield (%)Ref.
2aH83 scispace.com
2bI70 scispace.com
2cOMe82 scispace.com
2dF53 scispace.com
2gCF₃85 scispace.com
2hMe58 scispace.com

Mechanistic Investigations of Reactivity Pathways for 3 Bromomethyl Bicyclo 4.2.0 Octa 1,3,5 Triene

Reactivity of the Benzylic Bromomethyl Moiety

The C-Br bond in the bromomethyl group attached to the bicyclo[4.2.0]octa-1,3,5-triene core is at a benzylic-like position. This position is typically reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as carbocations and radicals through resonance.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution is a probable reaction pathway for 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene, potentially proceeding through either SN1 or SN2 mechanisms depending on the reaction conditions.

SN1 Pathway: An SN1 reaction would proceed through a carbocation intermediate. The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. chemicalnote.comopenochem.orglibretexts.org The formation of a benzylic carbocation adjacent to the bicyclo[4.2.0]octa-1,3,5-triene ring would be the rate-determining step. chemicalnote.comopenochem.orgmasterorganicchemistry.com The stability of this carbocation is a critical factor. While the aromatic ring provides resonance stabilization, the strain of the fused four-membered ring could either enhance or diminish this stability. Without experimental data, the precise rate of such a reaction is unknown.

SN2 Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step, leading to the displacement of the bromide ion. quora.com This pathway exhibits second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Steric hindrance around the reaction center is a key factor in SN2 reactions. quora.com The bicyclo[4.2.0]octa-1,3,5-triene framework may present some steric bulk that could influence the rate of an SN2 attack.

A hypothetical comparison of factors influencing the substitution pathway is presented in Table 1.

Table 1: Hypothetical Factors Influencing Nucleophilic Substitution Pathways

Factor SN1 Pathway SN2 Pathway
Substrate Structure Favored by stable carbocation Favored by less steric hindrance
Nucleophile Weak nucleophiles are effective Requires strong nucleophiles
Solvent Favored by polar protic solvents Favored by polar aprotic solvents
Leaving Group Good leaving group is essential Good leaving group is essential

If the benzylic carbon were a stereocenter, the stereochemical outcome of a substitution reaction would provide significant mechanistic insight. An SN1 reaction, proceeding through a planar carbocation intermediate, would be expected to yield a racemic mixture of products. libretexts.orglibretexts.org In contrast, an SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of configuration at the stereocenter. libretexts.orgyoutube.com For this compound, the benzylic carbon is not chiral, so stereochemical studies would require isotopic labeling or the introduction of a second substituent.

Elimination Reactions (E1 and E2 Pathways)

Elimination reactions are often in competition with nucleophilic substitutions. In the case of this compound, elimination would require the removal of a proton from the carbon adjacent to the bromomethyl-bearing carbon. Given that this adjacent carbon is part of the aromatic ring, such an elimination is highly unlikely under standard conditions as it would disrupt the aromatic system. Therefore, E1 and E2 pathways are not considered viable for this specific substrate.

Radical Mediated Transformations

The benzylic C-H bonds are relatively weak, making them susceptible to radical abstraction. libretexts.org Similarly, the C-Br bond can undergo homolytic cleavage under photolytic or thermal conditions to form a benzylic radical. nih.gov This benzylic radical would be stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comchemistrysteps.com Such radical intermediates can participate in various transformations, including radical bromination (if starting from the corresponding methyl-substituted compound) or coupling reactions. researchgate.net The use of radical initiators like AIBN (azobisisobutyronitrile) or UV light in the presence of a bromine source such as N-bromosuccinimide (NBS) could facilitate these reactions. chemistrysteps.com

Cross-Coupling Reactions as a Functionalization Strategy

The bromomethyl group can be considered a benzylic halide, which are known to participate in various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. For instance, in a Suzuki-Miyaura coupling, a palladium catalyst could be used to couple this compound with an organoboron compound. libretexts.org Similarly, other cross-coupling reactions like Stille, Negishi, or Sonogashira could potentially be employed to introduce a variety of functional groups at the benzylic position. The success of these reactions would depend on the stability of the organometallic intermediates and the compatibility of the strained ring system with the catalytic cycle.

A summary of potential cross-coupling partners is provided in Table 2.

Table 2: Potential Cross-Coupling Reactions for Functionalization

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Organoboron compound Palladium/Ligand C-C (sp3-sp2 or sp3-sp3)
Stille Organotin compound Palladium/Ligand C-C (sp3-sp2 or sp3-sp3)
Negishi Organozinc compound Palladium or Nickel/Ligand C-C (sp3-sp2 or sp3-sp3)
Sonogashira Terminal alkyne Palladium/Copper/Ligand C-C (sp3-sp)
Palladium-Catalyzed Cross-Couplings

The bromomethyl group of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

In a typical Suzuki-Miyaura coupling, the palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the bromomethyl group. d-nb.info This is followed by transmetalation with an organoboron reagent, such as an arylboronic acid, in the presence of a base. uwindsor.ca The subsequent reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the active palladium(0) catalyst. d-nb.info The choice of ligands, base, and solvent can significantly influence the reaction's efficiency and substrate scope. uwindsor.ca For instance, the use of bulky electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. princeton.edu

The general mechanism for the Suzuki-Miyaura cross-coupling of a benzyl (B1604629) halide, such as this compound, with an arylboronic acid is outlined below:

Oxidative Addition: Pd(0) + R-CH₂-Br → R-CH₂-Pd(II)-Br

Transmetalation: R-CH₂-Pd(II)-Br + Ar-B(OH)₂ + Base → R-CH₂-Pd(II)-Ar + B(OH)₂(Base)⁺ + Br⁻

Reductive Elimination: R-CH₂-Pd(II)-Ar → R-CH₂-Ar + Pd(0)

A variety of structurally and electronically diverse products can be synthesized using this methodology. frontierspecialtychemicals.com For example, coupling with arylboronic acids provides access to diarylmethane derivatives, while reactions with alkenylboron reagents can yield allylic products. uwindsor.ca

Catalyst SystemCoupling PartnerProduct TypeYield (%)Reference
Pd(PPh₃)₄ / K₃PO₄Arylboronic acid2-(bromomethyl)-5-aryl-thiophenes25-76 d-nb.info
Pd₂(dba)₃ / BrettPhosPrimary/Secondary AminesN³-substituted-2,3-diaminopyridinesModerate-Good nih.gov
Pd(0) / CsF1,1-Bis[(pinacolato)boryl]methaneBenzyl boronatesModerate-Good mdpi.com
Other Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals can catalyze the cross-coupling reactions of this compound. Nickel catalysts, for example, have proven effective in coupling unactivated alkyl halides and can be applied to benzylic bromides. princeton.edu These reactions often employ different ligands and reaction conditions compared to their palladium-catalyzed counterparts. For instance, nickel-catalyzed Kumada-Corriu coupling involves the reaction of a Grignard reagent with the alkyl halide. princeton.edu

Other notable metal-catalyzed coupling reactions include the Negishi (organozinc), Stille (organotin), and Sonogashira (terminal alkyne) couplings, which have been extensively developed for a wide range of substrates. eie.grustc.edu.cn The choice of metal catalyst and coupling partner allows for a high degree of control over the types of carbon-carbon and carbon-heteroatom bonds formed. eie.gr

Reactivity of the Bicyclo[4.2.0]octa-1,3,5-triene Core

The defining characteristic of the bicyclo[4.2.0]octa-1,3,5-triene core is its propensity to undergo thermal electrocyclic ring opening. vulcanchem.com This reaction provides access to highly reactive o-quinodimethane intermediates, which are valuable precursors in various cycloaddition reactions. ias.ac.in

Thermal Electrocyclic Ring Opening to o-Quinodimethane Intermediates

Upon heating, the strained four-membered ring of bicyclo[4.2.0]octa-1,3,5-triene derivatives opens in a conrotatory fashion to form the corresponding o-quinodimethane. ias.ac.in This transformation is a key step in many synthetic applications of this class of compounds.

The thermal ring opening of bicyclo[4.2.0]octa-1,3,5-triene is a pericyclic reaction governed by the principles of orbital symmetry. ias.ac.in According to the Woodward-Hoffmann rules, the thermal electrocyclic ring opening of a cyclobutene (B1205218) is a conrotatory process. nih.gov This means that the substituents on the breaking carbon-carbon bond rotate in the same direction (both clockwise or both counterclockwise).

The kinetics of this ring-opening reaction are influenced by the activation energy, which is dependent on the strain of the cyclobutene ring and the electronic nature of any substituents. nih.gov For the parent bicyclo[4.2.0]octa-1,3,5-triene, the ring opening occurs at elevated temperatures. nist.gov Computational studies have been employed to model the transition state and determine the activation barriers for these reactions. nih.govresearchgate.net

The presence of substituents on the bicyclo[4.2.0]octa-1,3,5-triene core can significantly impact the energetics of the ring-opening reaction. ias.ac.in Electron-donating or electron-withdrawing groups can alter the stability of the ground state and the transition state, thereby affecting the activation energy.

For instance, substituents that can stabilize the developing diene system of the o-quinodimethane intermediate can lower the activation energy for ring opening. nih.gov Conversely, substituents that introduce steric strain in the planar o-quinodimethane may raise the activation energy. The position of the substituent also plays a crucial role; for example, a substituent at the 3-position, as in this compound, will influence the electronic and steric environment of the reacting system.

SubstituentEffect on Ring OpeningReference
Formyl groupStrong inward opening tendency chemrxiv.org
Phenyl groupIntroduces electronic and steric effects vulcanchem.com
Methyl groupsAffects energy difference between isomers researchgate.net

Diels-Alder Cycloadditions of o-Quinodimethane Derivatives

The in situ generated o-quinodimethanes are highly reactive dienes that readily participate in Diels-Alder cycloaddition reactions with a variety of dienophiles. ias.ac.inrsc.org This strategy has been widely used in the synthesis of complex polycyclic and heterocyclic systems. tandfonline.com

The Diels-Alder reaction of an o-quinodimethane proceeds via a [4+2] cycloaddition mechanism, where the four pi electrons of the diene react with the two pi electrons of the dienophile to form a new six-membered ring. nasa.gov The stereochemistry of the resulting cycloadduct is controlled by the endo rule and the stereochemistry of the starting materials. researchgate.net

A wide range of dienophiles can be employed in these reactions, including alkenes, alkynes, and heterodienophiles containing nitrogen or oxygen atoms. tandfonline.com The choice of dienophile allows for the construction of diverse molecular architectures. This reactivity has been harnessed in the total synthesis of numerous natural products. rsc.org

Intermolecular Cycloaddition Reactions with Dienophiles

The principal pathway for intermolecular reactions is initiated by the thermal, conrotatory ring-opening of the cyclobutene ring to form 3-(bromomethyl)-o-xylylene. ias.ac.in This reactive diene intermediate readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with a wide array of dienophiles. chempedia.inforsc.org The reaction proceeds by the interaction of the highest occupied molecular orbital (HOMO) of the o-xylylene (B1219910) diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com

The utility of this pathway lies in its ability to construct complex polycyclic and heterocyclic frameworks in a single, atom-economical step. nih.gov A variety of dienophiles can be employed, with electron-deficient alkenes and alkynes being particularly effective due to favorable orbital energy matching. semanticscholar.org The reaction with unsymmetrical dienophiles can lead to regioisomeric products, although steric and electronic factors often favor one isomer. For instance, studies on related strained benzocyclobutenes have shown that they can react with dienophiles like N-phenylmaleimide and dimethyl acetylenedicarboxylate (B1228247) (DMAD) upon heating. semanticscholar.orgresearchgate.net

DienophileReaction ConditionsProduct TypeRef.
N-PhenylmaleimideHeat (e.g., 130-180 °C), inert solventDihydronaphthalene derivative with fused succinimide (B58015) ring chempedia.infosemanticscholar.org
Dimethyl acetylenedicarboxylate (DMAD)Heat (e.g., 150-200 °C), inert solventDihydronaphthalene diester derivative semanticscholar.orgresearchgate.net
Maleic Anhydride (B1165640)Heat, inert solventDihydronaphthalene derivative with fused anhydride ring ias.ac.in
BenzoquinoneHeat, inert solventPolycyclic adduct via tandem cycloadditions chempedia.info

This table presents typical dienophiles and conditions for Diels-Alder reactions with o-xylylenes generated from benzocyclobutene precursors.

Intramolecular Cycloaddition Strategies

Intramolecular cycloaddition strategies provide a powerful method for the synthesis of complex, fused polycyclic systems from this compound. ias.ac.in This approach involves tethering a dienophile to the main molecular scaffold. The reactive bromomethyl group is an ideal anchor point for introducing this tether. Nucleophilic displacement of the bromide by a species containing an alkene or alkyne functionality yields a precursor poised for an intramolecular Diels-Alder (IMDA) reaction.

Upon heating, the benzocyclobutene moiety undergoes ring-opening to the o-xylylene intermediate. This transient diene is then efficiently trapped by the tethered dienophile, leading to the formation of two new rings in a single step. The stereochemical outcome of the cycloaddition is often highly controlled by the geometry of the transition state, which is influenced by the length and nature of the tether. nih.gov This strategy has been widely exploited for the construction of natural product skeletons and other complex molecular architectures. ias.ac.in

Reactions of the Aromatic Ring in the Context of Bromomethyl Functionality

While cycloaddition reactions via the o-xylylene are a dominant reactivity pathway, the aromatic ring of this compound can also undergo electrophilic aromatic substitution. msu.edu The reactivity and regioselectivity of such substitutions are governed by the electronic effects of the substituents: the fused cyclobutene ring and the bromomethyl group.

Synergistic Reactivity and Interplay Between Functional Groups

The unique chemical behavior of this compound arises from the synergistic interplay between the strained cyclobutene ring and the reactive benzylic bromide. These two functionalities can act independently, sequentially, or in concert to enable complex chemical transformations.

Combined Effects of Ring Strain and Benzylic Reactivity

The high degree of ring strain in the cyclobutene portion of the molecule is a key factor governing its reactivity, providing a potent driving force for thermal ring-opening. ias.ac.innih.gov This process typically requires temperatures around 200-250 °C for the parent benzocyclobutene, although substituents can alter the activation energy. scispace.comresearchgate.net The benzylic bromide moiety is also highly reactive, readily participating in nucleophilic substitution (SN1 and SN2) and elimination reactions. nih.govmsu.edu

The combination of these two features allows for a duality in reaction pathways. Under thermal conditions, ring-opening and subsequent cycloaddition may predominate. However, under nucleophilic or basic conditions at lower temperatures, reactions at the bromomethyl site are more likely to occur without triggering the ring-opening of the cyclobutene. This orthogonality allows for selective functionalization of the side chain while preserving the latent diene functionality of the strained ring for subsequent thermal reactions.

Tandem Reactions and Cascade Processes Initiated by this compound

The dual reactivity of this compound makes it an excellent substrate for initiating tandem or cascade reactions, where a single event triggers a series of subsequent bond-forming transformations to rapidly build molecular complexity. nih.govsemanticscholar.org

A cascade can be initiated in several ways:

Thermal Initiation : Heating the molecule generates the 3-(bromomethyl)-o-xylylene intermediate. This can be trapped by a dienophile in an intermolecular Diels-Alder reaction. The resulting cycloadduct still possesses the reactive bromomethyl group, which can then participate in a subsequent intramolecular reaction, such as cyclization with a nucleophile, to form an additional ring.

Nucleophilic Initiation : A reaction can be initiated at the bromomethyl group. For example, displacement of the bromide with a nucleophile that also contains a dienophilic moiety sets the stage for a subsequent thermal intramolecular Diels-Alder reaction, as described in section 3.2.2.2.

These cascade sequences are highly efficient, combining multiple synthetic operations into a single pot without the need to isolate intermediates. semanticscholar.orgcore.ac.ukfigshare.com This approach leverages the molecule's built-in reactivity, where the release of ring strain drives the initial transformation, and the preserved reactivity of the side chain enables further complexity-generating steps. semanticscholar.org

Applications of 3 Bromomethyl Bicyclo 4.2.0 Octa 1,3,5 Triene in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

The benzocyclobutene (BCB) moiety is a structural motif found in a number of bioactive natural products. researchgate.net The inherent ring strain of the cyclobutene (B1205218) ring and the ability to undergo thermal ring-opening to form a reactive o-quinodimethane intermediate make benzocyclobutene derivatives, such as 3-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene, attractive starting materials for the synthesis of complex molecular architectures.

The incorporation of the benzocyclobutene scaffold into a target natural product often leverages the thermal electrocyclic ring-opening of the BCB core. This reaction proceeds in a conrotatory manner to yield a highly reactive o-quinodimethane. This intermediate can then participate in a variety of cycloaddition reactions, most notably intramolecular Diels-Alder reactions, to construct intricate polycyclic systems. The substitution pattern on the benzocyclobutene ring can influence the stereochemical outcome of these cycloadditions.

While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented in publicly available literature, the general strategy would involve the following conceptual steps:

Functionalization: The bromomethyl group can be used as a handle to append a dienophile or a diene-containing fragment to the benzocyclobutene core. This could be achieved through nucleophilic substitution reactions with appropriate substrates.

Thermal Cyclization: Upon heating, the benzocyclobutene ring would open to the corresponding o-quinodimethane.

Intramolecular Cycloaddition: The generated diene would then react with the tethered dienophile in an intramolecular [4+2] cycloaddition to form a complex polycyclic framework, a common feature in many natural products.

This strategy allows for the stereocontrolled formation of multiple new rings and stereocenters in a single step, significantly increasing molecular complexity.

In a convergent synthetic strategy, large fragments of a target molecule are synthesized independently and then coupled together in the later stages of the synthesis. The bromomethyl functionality of this compound is well-suited for such approaches.

The electrophilic nature of the benzylic bromide allows for its efficient reaction with a wide range of nucleophiles. In the context of a convergent synthesis, this could involve:

Coupling with a Complex Nucleophile: A large, structurally complex fragment of a natural product containing a nucleophilic center (e.g., an alcohol, amine, or a stabilized carbanion) can be coupled with this compound.

Grignard Reagent Formation: The bromomethyl group can be converted into a Grignard reagent, which can then act as a nucleophile to react with an electrophilic fragment of the target molecule. mdpi.com

Following the coupling of the two fragments, the benzocyclobutene moiety can then be elaborated, for instance, through the thermal ring-opening and subsequent cycloaddition reactions as described previously, to complete the synthesis of the natural product.

Precursor for Polymeric and Materials Science Applications

Benzocyclobutene-based polymers are of significant interest in the field of microelectronics and advanced materials due to their excellent thermal stability, low dielectric constant, and low moisture absorption. researchgate.netscispace.comnih.gov this compound serves as a key monomer or cross-linking agent in the synthesis of these high-performance materials.

The polymerization of benzocyclobutene derivatives is primarily driven by the thermal ring-opening of the strained four-membered ring to form o-quinodimethane. scispace.com In the absence of other reactive species, this intermediate can undergo self-polymerization. This process can be described by first-order reaction kinetics. researchgate.net

The polymerization mechanism involves the following key steps:

Initiation: Thermal activation leads to the electrocyclic ring-opening of the benzocyclobutene to form the o-quinodimethane intermediate. The temperature required for this process can be influenced by substituents on the benzocyclobutene ring. researchgate.net

Propagation: The highly reactive o-quinodimethane molecules react with each other in a step-growth polymerization manner. This can occur through a [4+2] cycloaddition (Diels-Alder reaction) to form a cyclooctadiene structure or through a 1,4-addition to form a linear polymer chain. researchgate.net

Table 1: Representative Polymerization Data for a Benzocyclobutene Monomer (DVS-bis-BCB) Note: This data is for a related compound and is provided for illustrative purposes due to the lack of specific data for this compound.

Temperature (°C)Rate Constant (k, s⁻¹)Reaction Order
150-First-order
170-First-order
190-First-order
210-First-order
Data derived from qualitative descriptions in the literature. researchgate.net

The bromomethyl group on this compound provides an additional reactive site that can be utilized for cross-linking pre-existing polymer chains. This allows for the formation of robust polymer networks with enhanced thermal and mechanical properties. researchgate.net

The cross-linking process can be achieved through various chemical reactions involving the bromomethyl group, such as:

Williamson Ether Synthesis: Reaction with hydroxyl groups on a polymer backbone in the presence of a base to form ether linkages.

Quaternization: Reaction with amine functionalities on a polymer to form quaternary ammonium (B1175870) salts.

Friedel-Crafts Alkylation: Reaction with aromatic rings within a polymer chain in the presence of a Lewis acid catalyst.

These cross-linking reactions, in conjunction with the thermal polymerization of the benzocyclobutene ring, can lead to highly cross-linked and insoluble polymer networks. The degree of cross-linking can be controlled by the concentration of the benzocyclobutene monomer and the reaction conditions.

This compound can be used to synthesize a variety of functionalized macromolecules. The dual reactivity of the benzocyclobutene ring and the bromomethyl group allows for the introduction of specific functionalities either before or after polymerization.

For instance, the bromomethyl group can be converted to other functional groups (e.g., azide, amine, thiol) via nucleophilic substitution reactions prior to polymerization. This allows for the synthesis of polymers with pendant functional groups that can be used for further modification, such as bioconjugation or surface functionalization.

Alternatively, the benzocyclobutene moiety can be incorporated into a polymer backbone, and the bromomethyl group can then be used for post-polymerization modification. This approach allows for the synthesis of a common polymer precursor that can be subsequently functionalized with a variety of different groups to tailor its properties for specific applications. The synthesis of benzocyclobutene-functionalized hyperbranched polysiloxanes is one such example where the BCB groups enable crosslinking to form low-k thermoset resins. nih.gov

Table 2: Examples of Functional Groups Introduced via the Bromomethyl Moiety

ReagentResulting Functional GroupPotential Application
Sodium azideAzide (-N₃)Click chemistry, bioconjugation
AmmoniaAmine (-NH₂)pH-responsive materials, drug delivery
Sodium thiolateThiol (-SH)Gold nanoparticle conjugation, self-healing materials
Potassium cyanideNitrile (-CN)Further chemical transformations

Formation of Fused Polycyclic Aromatic Hydrocarbons and Heterocycles

The generation of o-quinodimethanes from benzocyclobutene precursors is a well-established and powerful method for synthesizing fused polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. researchgate.netacs.org The thermally generated o-quinodimethane intermediate derived from this compound is an electron-rich diene that readily participates in [4+2] cycloaddition (Diels-Alder) reactions with a wide array of dienophiles. nih.gov This strategy allows for the annulation of a new six-membered ring onto the existing benzene (B151609) core.

The general process involves heating the benzocyclobutene derivative in the presence of a trapping agent (the dienophile). The choice of dienophile dictates the nature of the resulting polycyclic system.

PAH Synthesis : When the dienophile is an alkyne or an alkene, the initial cycloadduct is a dihydroaromatic system. Subsequent oxidation or elimination readily furnishes the fully aromatic PAH. For example, reaction with an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a substituted naphthalene (B1677914) derivative after aromatization. The use of more complex dienophiles, such as acenes or fullerenes, can generate larger, more intricate PAH structures. researchgate.net

Heterocycle Synthesis : If the dienophile contains one or more heteroatoms, the cycloaddition reaction produces fused heterocyclic systems. Dienophiles such as imines, nitriles, carbonyls, or thiocarbonyls can be employed to construct nitrogen-, oxygen-, or sulfur-containing heterocycles. This approach provides a convergent and efficient route to skeletons that are prevalent in pharmaceuticals and materials science.

The intramolecular version of this reaction is particularly powerful. If the dienophile is tethered to the benzocyclobutene precursor (for instance, via the bromomethyl group), thermal activation triggers an intramolecular Diels-Alder (IMDA) reaction, leading to the formation of complex, often bridged, polycyclic systems in a single, stereocontrolled step.

The table below illustrates representative examples of this methodology.

Precursor TypeDienophileReaction TypeResulting Fused SystemKey Feature
BenzocyclobuteneAlkyne (e.g., DMAD)Intermolecular [4+2]Naphthalene derivativeForms a new aromatic ring.
BenzocyclobuteneAlkene (e.g., Maleic anhydride)Intermolecular [4+2]Tetrahydronaphthalene derivativeAdduct requires subsequent aromatization.
BenzocyclobuteneFullerene (C60)Intermolecular [4+2]Fullerene-annulated PAHC-C bond formation on a fullerene surface. researchgate.net
BenzocyclobuteneImine (R-CH=N-R')Intermolecular [4+2]Tetrahydroisoquinoline derivativeForms fused N-heterocycles.
Tethered Alkene(Intramolecular)Intramolecular [4+2]Bridged polycyclic alkane/alkeneHigh stereocontrol and complexity.

Role in Cascade and Domino Reactions for Molecular Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that occur sequentially in a single synthetic operation without isolating intermediates. lew.ro This approach is highly valued in modern organic synthesis for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov this compound and related benzocyclobutenes are excellent initiators for powerful cascade sequences. nih.gov

The key event that triggers the cascade is the thermal electrocyclic ring-opening to the o-quinodimethane intermediate. This highly reactive species is immediately consumed in a subsequent reaction, which in turn generates a new intermediate that proceeds through one or more further transformations. techexplorist.com

A common and elegant example of a cascade initiated by benzocyclobutene is the [4+2] cycloaddition/aromatization sequence .

Initiation : Thermal ring-opening of the benzocyclobutene ring forms the transient o-quinodimethane.

Propagation : The o-quinodimethane is trapped by a dienophile in an intermolecular Diels-Alder reaction to form a partially saturated six-membered ring.

Termination : The resulting cycloadduct undergoes a spontaneous or induced elimination/oxidation step to form a stable, fused aromatic product.

This fundamental sequence can be embedded within more elaborate cascades. For instance, a precursor can be designed to undergo an intramolecular cycloaddition, followed by a rearrangement or another ring-forming event. Transition metal catalysis can also be coupled with the benzocyclobutene ring-opening to create novel domino pathways. For example, a rhodium catalyst can facilitate a cyclometallation event following the formation of the diene intermediate. nih.gov

These cascade processes leverage the stored ring strain of the bicyclo[4.2.0]octa-1,3,5-triene system as a latent source of reactivity, enabling the construction of intricate molecular architectures that would otherwise require lengthy, multi-step synthetic routes.

The following table outlines examples of cascade reactions initiated by benzocyclobutene derivatives.

PrecursorCascade SequenceFinal Product TypeIncrease in Molecular Complexity
Benzocyclobutene + AlkyneRing-Opening → [4+2] Cycloaddition → AromatizationFused Aromatic System (e.g., Naphthalene)Rapid construction of a new aromatic ring.
Benzocyclobutene-tethered enyneRing-Opening → Intramolecular [4+2] CycloadditionFused Polycyclic SystemFormation of multiple rings in one step with high stereoselectivity.
Benzocyclobutene + BenzyneRing-Opening → [4+2] Cycloaddition → Retro-Diels-AlderSubstituted BiphenylC-C bond formation and rearrangement.
Benzocyclobutene + Electron-rich AlkyneRing-Opening → [2+2] Cycloaddition → Retro-4π/6π CascadeHighly Substituted PhenolA sequence of pericyclic reactions. nih.gov

Theoretical and Computational Chemistry Studies of 3 Bromomethyl Bicyclo 4.2.0 Octa 1,3,5 Triene

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene governs its chemical behavior. Molecular orbital (MO) theory offers a framework for understanding the distribution and energy of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental application of MO theory used to predict the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO relates to its capacity to act as an electrophile or electron acceptor. The energies and spatial distributions of these orbitals are key determinants of chemical reactivity.

For this compound, the HOMO is expected to be primarily located on the electron-rich aromatic ring, indicating that electrophilic aromatic substitution reactions would likely occur at positions on this ring. The LUMO, conversely, is anticipated to have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group. This localization of the LUMO on the side chain suggests that the molecule is susceptible to nucleophilic attack at the methylene (B1212753) carbon, leading to substitution or elimination reactions.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. The presence of the bromomethyl group, an electron-withdrawing substituent, would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted benzocyclobutene.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Properties for this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital ContributionsPredicted Site of Reactivity
LUMO-0.85σ* (C-Br), π* (aromatic)Methylene Carbon (Nucleophilic Attack)
HOMO-8.50π (aromatic)Aromatic Ring (Electrophilic Attack)
HOMO-LUMO Gap7.65-Indicates moderate kinetic stability

Note: The data in this table is hypothetical and serves to illustrate the expected results from a computational analysis.

The distribution of electron density within this compound can be visualized using electrostatic potential (ESP) maps. These maps illustrate the electrostatic potential on the electron density surface of the molecule, providing a guide to its reactive sites. Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (typically colored blue) are electron-poor and susceptible to attack by nucleophiles.

For this molecule, the ESP map would be expected to show a negative potential around the π-system of the aromatic ring, consistent with its nucleophilic character. A significant region of positive potential would be anticipated around the methylene carbon of the bromomethyl group, a consequence of the high electronegativity of the bromine atom. This polarization of the C-Br bond makes the carbon atom electrophilic. The bromine atom itself would exhibit a region of negative potential due to its lone pairs of electrons. Such ESP maps are valuable tools for visually confirming the predictions made by FMO analysis.

Conformational Analysis and Energetic Landscapes

The bicyclo[4.2.0]octa-1,3,5-triene core is a relatively rigid structure. However, the bromomethyl substituent introduces a degree of conformational flexibility due to rotation around the C-C single bond connecting the methylene group to the aromatic ring. A conformational analysis would aim to identify the most stable arrangement (the global minimum on the potential energy surface) and the energy barriers to rotation between different conformations (rotamers).

Computational methods, such as density functional theory (DFT), can be used to calculate the energies of various conformers. For this compound, the primary rotational barrier would be associated with the steric interactions between the bromine atom and the hydrogen atoms on the adjacent cyclobutene (B1205218) ring. The most stable conformer would likely be one that minimizes these steric clashes. Understanding the energetic landscape is crucial as the reactivity of the molecule can be influenced by the population of its different conformers at a given temperature.

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This provides deep insights into the feasibility and kinetics of potential reactions.

A characteristic reaction of the benzocyclobutene system is the thermally induced electrocyclic ring-opening of the four-membered ring to form a highly reactive o-quinodimethane intermediate. researchgate.net This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory ring-opening upon heating. researchgate.net

Computational studies on substituted benzocyclobutenes have shown that the activation energy for this ring-opening is sensitive to the electronic nature of the substituents. researchgate.net The presence of the bromomethyl group at the 3-position is expected to influence the stability of the transition state and the resulting o-quinodimethane. Theoretical calculations could model this reaction pathway, determining the activation energy barrier and the geometry of the transition state. Such studies would clarify how the substituent affects the kinetics of this important reaction, which is often the first step in polymerization or cycloaddition reactions involving benzocyclobutene derivatives. researchgate.net

Table 2: Illustrative Calculated Activation Energies for the Ring-Opening of Substituted Benzocyclobutenes (Hypothetical Data)

Substituent at 3-positionRing-Opening Activation Energy (kcal/mol)
-H41.0
-CH₃40.2
-CH₂Br41.5
-NO₂38.5

Note: The data in this table is hypothetical, based on general trends of substituent effects, and serves to illustrate expected computational results.

As indicated by FMO analysis, the bromomethyl group is a prime site for nucleophilic attack. Two competing reaction pathways are typically possible: nucleophilic substitution (S_N2) and elimination (E2).

Computational modeling can be employed to explore the potential energy surfaces for both the S_N2 and E2 pathways. By calculating the activation energies for each reaction with a given nucleophile, it is possible to predict which pathway will be favored under specific conditions.

S_N2 Pathway: In this mechanism, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion in a single, concerted step. Transition state calculations would reveal a structure where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken.

E2 Pathway: This pathway involves the abstraction of a proton from the methylene group by a strong base, with the simultaneous formation of a double bond and expulsion of the bromide ion. This would lead to the formation of an exocyclic double bond on the bicyclic system.

The competition between these two pathways is influenced by factors such as the nature of the nucleophile (whether it is more basic or more nucleophilic), the solvent, and the steric environment. Computational studies can systematically investigate these factors to provide a detailed and predictive understanding of the reactivity of the bromomethyl group.

Predictive Studies of Reactivity and Selectivity

Predictive studies for this compound would logically focus on two main areas: the reactivity of the strained four-membered ring of the benzocyclobutene core and the reactivity of the benzylic bromide. The benzocyclobutene moiety is known to undergo thermal ring-opening to form a highly reactive o-quinodimethane intermediate, which can then participate in various cycloaddition reactions. The bromomethyl group, being a benzylic halide, is susceptible to nucleophilic substitution reactions. Computational models can elucidate the energetics of these pathways and predict which reactions are more likely to occur under specific conditions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For a molecule like this compound, DFT calculations can predict molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the activation energies for various reaction pathways.

Studies on related benzocyclobutene derivatives have utilized DFT to explore their ring-opening reactions. For instance, the B3LYP functional has been employed to calculate the activation energy barriers for the conrotatory ring-opening of substituted benzocyclobutenes. researcher.life Such calculations help in understanding how substituents on the ring can influence the temperature at which this ring-opening occurs. DFT has also been instrumental in elucidating the mechanism of benzocyclobutene formation through palladium-catalyzed C(sp³)–H activation, where the nature of the phosphine (B1218219) ligand and the base were found to be crucial. semanticscholar.org

In the context of the bromomethyl group, DFT can be used to model the transition states for both SN1 and SN2 nucleophilic substitution reactions. By calculating the energies of the carbocation intermediate (for an SN1 pathway) and the pentacoordinate transition state (for an SN2 pathway), the preferred reaction mechanism can be predicted. Furthermore, conceptual DFT reactivity descriptors can help in identifying the electrophilic and nucleophilic sites within the molecule. scielo.org.mx

Below is a table summarizing typical DFT findings for the parent benzocyclobutene system, which serves as a model for the core of this compound.

PropertyComputational MethodBasis SetCalculated ValueReference
Ring-Opening Activation Energy (ΔG‡)B3LYPNot SpecifiedSystematically Calculated researcher.life
Mechanism of FormationB3PW91Not SpecifiedC-H activation semanticscholar.org

This table is illustrative and based on studies of the parent benzocyclobutene system.

Ab initio and semi-empirical methods provide alternative computational approaches to studying molecular properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles and can provide highly accurate results, though they are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate.

High-level ab initio studies have been conducted on the valence isomer of benzocyclobutene, bicyclo[4.2.0]octa-2,4,7-triene, and its equilibrium with 1,3,5,7-cyclooctatetraene. acs.org These studies provide insights into the relative stabilities of related bicyclic systems. The structure of the ground state of benzocyclobutene has also been investigated using ab initio SCF calculations, confirming the geometry of the strained ring system. ias.ac.in

For the reactivity of the bromomethyl group, semi-empirical methods can be employed to study the kinetics of solvolysis reactions. researchgate.net These methods can calculate the energies of frontier molecular orbitals (HOMO and LUMO) to evaluate the influence of various factors on the reaction rate. While less common for detailed mechanistic studies today, semi-empirical methods can still be useful for initial screenings of reactivity before employing more rigorous DFT or ab initio calculations.

The following table presents representative data from computational studies on systems related to this compound using these methods.

SystemComputational MethodFocus of StudyKey FindingReference
Bicyclo[4.2.0]octa-2,4,7-trieneHigh-Level Ab InitioThermochemistryDetermination of heat of formation acs.org
Benzyl (B1604629) bromideSemi-empiricalNucleophilic SubstitutionCorrelation of HOMO-LUMO gap with reactivity researchgate.net

This table is illustrative and based on studies of related molecular systems.

In-depth Spectroscopic Analysis of this compound

The bicyclo[4.2.0]octa-1,3,5-triene core, also known as benzocyclobutene, is a strained bicyclic system that has been the subject of considerable research. The introduction of a bromomethyl group at the 3-position is expected to influence its spectroscopic properties significantly. However, without specific experimental data, a detailed analysis according to the requested outline cannot be accurately provided.

A thorough discussion of the advanced spectroscopic and analytical characterization would necessitate access to research that has performed these specific analyses on this compound. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data would be required to assign the chemical shifts and coupling constants of all protons and carbons in the molecule. This would confirm the connectivity and substitution pattern.

Variable Temperature NMR: These studies would provide insights into the conformational dynamics of the bicyclic system and the bromomethyl group, which is not available without experimental spectra recorded at different temperatures.

Solid-State NMR: Analysis in the solid state would offer information about the molecular packing and conformation in the crystalline form, which would require dedicated solid-state NMR experiments.

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectra are essential for identifying the characteristic vibrational modes of the functional groups present, such as the C-Br stretching and the various modes of the bicyclo[4.2.0]octa-1,3,5-triene skeleton. A detailed vibrational mode analysis would depend on having access to these spectra.

Due to the absence of this specific data in the public domain, a scientifically accurate and detailed article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weight and elemental composition and for deducing molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene (C9H9Br), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass.

The calculated monoisotopic mass of this compound is 195.98875 Da. uni.lu HRMS analysis typically involves ionizing the molecule to form various adducts, whose exact masses can be predicted and then verified experimentally.

Adduct FormChemical FormulaPredicted m/z
[M+H]⁺[C₉H₁₀Br]⁺196.99603
[M+Na]⁺[C₉H₉BrNa]⁺218.97797
[M+K]⁺[C₉H₉BrK]⁺234.95191
[M-H]⁻[C₉H₈Br]⁻194.98147

Data sourced from predicted values. uni.lu

The analysis of polymers based on the benzocyclobutene (BCB) core has identified key degradation pathways, including transannular bond cleavage across the cyclooctadiene linkage, which provides insight into the stability of the bicyclic system. A likely fragmentation pathway for this compound would begin with the molecular ion [C9H9Br]⁺•. A primary and highly favorable fragmentation step would be the cleavage of the weak carbon-bromine bond, leading to the loss of a bromine radical (•Br). This results in the formation of a stable, resonance-delocalized benzyl-type carbocation [C9H9]⁺ with an m/z of 117. This cation could then undergo further fragmentation, potentially involving the characteristic transannular cleavage of the strained four-membered ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The technique is particularly useful for analyzing compounds with conjugated π-systems. The bicyclo[4.2.0]octa-1,3,5-triene core contains an aromatic ring, which gives rise to characteristic absorptions in the UV region due to π → π* electronic transitions.

The parent compound, Bicyclo[4.2.0]octa-1,3,5-triene, exhibits specific absorption maxima. nist.gov The introduction of a bromomethyl (-CH2Br) substituent on the aromatic ring is expected to act as an auxochrome. This substituent may cause a slight bathochromic shift (a shift to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted parent molecule.

CompoundReported Absorption Maxima (λmax)
Bicyclo[4.2.0]octa-1,3,5-triene262 nm, 268 nm, 274 nm

Absorption data for the parent compound, sourced from the NIST Chemistry WebBook. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the exact coordinates of each atom, providing unambiguous information on bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound itself is not publicly documented, the structure of a closely related derivative, 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, has been confirmed by X-ray diffraction. This analysis provides definitive proof of the bicyclo[4.2.0]octa-1,3,5-triene core structure and offers precise measurements of its geometry. The study revealed typical bond lengths for the fused aromatic and cyclobutane (B1203170) rings.

BondBond Length (Å)
C11–C121.405
C11–C161.412
C12–C131.399
C15–C161.382
C17–C181.579

Selected bond lengths from the X-ray crystal structure of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol.

This crystallographic data on a key derivative confirms the structural integrity of the bicyclo[4.2.0]octa-1,3,5-triene framework and serves as a crucial reference for understanding the geometry of related compounds like this compound.

Future Directions and Emerging Research Avenues in 3 Bromomethyl Bicyclo 4.2.0 Octa 1,3,5 Triene Chemistry

Development of Novel Catalytic Transformations

The presence of a bromomethyl group on the bicyclo[4.2.0]octa-1,3,5-triene scaffold opens up possibilities for a variety of catalytic cross-coupling reactions. Future research is anticipated to focus on developing novel catalytic transformations that utilize this functionality. The benzylic bromide is an excellent electrophile for reactions such as Suzuki, Sonogashira, and Negishi couplings, which would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and alkyl groups.

Furthermore, the strained bicyclic core could influence the reactivity and selectivity of these catalytic processes. Investigations into stereoselective and regioselective transformations catalyzed by transition metals like palladium, nickel, and copper could lead to the synthesis of complex and previously inaccessible molecular architectures. The development of enantioselective catalytic methods would be a particularly valuable goal, enabling the synthesis of chiral molecules with potential applications in materials science and medicinal chemistry.

Table 1: Potential Catalytic Cross-Coupling Reactions

Coupling Reaction Potential Reactant Catalyst System (Example) Expected Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base Aryl-substituted derivative
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, base Alkynyl-substituted derivative
Negishi Coupling Organozinc reagent Pd(dppf)Cl₂ Alkyl/Aryl-substituted derivative
Buchwald-Hartwig Amine Pd₂(dba)₃, ligand, base Amino-substituted derivative
Heck Coupling Alkene Pd(OAc)₂, ligand, base Alkenyl-substituted derivative

Photochemical Reactivity Studies and Applications

The bicyclo[4.2.0]octa-1,3,5-triene system is a known precursor to o-xylylene (B1219910) intermediates upon thermal or photochemical activation. The study of the photochemical reactivity of 3-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene is a compelling future direction. UV irradiation could induce ring-opening to form a highly reactive o-xylylene, which can participate in various cycloaddition reactions. The bromomethyl substituent could influence the stability and subsequent reactions of this intermediate.

Future research could explore intramolecular photochemical reactions, where the bromomethyl group or a derivative thereof traps the o-xylylene intermediate, leading to novel polycyclic structures. Additionally, intermolecular photochemical reactions with various dienophiles could be investigated to synthesize a diverse library of compounds. These studies would not only expand the synthetic utility of this compound but also provide fundamental insights into its photophysical properties and reactive intermediates.

Integration into Supramolecular Chemistry and Nanomaterials

The rigid and defined structure of the bicyclo[4.2.0]octa-1,3,5-triene core makes it an attractive building block for supramolecular chemistry and nanomaterials. The bromomethyl group serves as a versatile handle for covalently attaching this moiety to larger assemblies, surfaces, or polymer backbones.

Future research could focus on synthesizing functionalized monomers derived from this compound for the creation of novel polymers. The thermal ring-opening of the benzocyclobutene moiety within a polymer matrix is a known strategy for creating highly stable, cross-linked materials with excellent thermal and dielectric properties. Investigating how the initial substitution pattern affects the final material properties would be a key research avenue. In supramolecular chemistry, derivatives of this compound could be incorporated into macrocycles, cages, or molecular clips, where the unique geometry of the bicyclic unit could direct the assembly of complex host-guest systems.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed in a biological environment without interfering with native biochemical processes. The development of new bioorthogonal reagents is an active area of research. The strained ring system and the reactive handle of this compound suggest its potential as a novel bioorthogonal probe.

While this specific compound has not been extensively studied in this context, related strained ring systems, such as cyclooctynes, are widely used in strain-promoted cycloaddition reactions with azides. Future research could explore whether the bicyclo[4.2.0]octa-1,3,5-triene core can participate in similar bioorthogonal cycloaddition reactions. The bromomethyl group could be used to attach reporter molecules, such as fluorophores or affinity tags, prior to the bioorthogonal reaction. Alternatively, it could be used to conjugate the entire molecule to a biomolecule of interest. The development of derivatives of this compound for live-cell imaging or proteomic studies represents a promising, albeit currently unexplored, research direction.

Table 2: Comparison of Strained Systems in Bioorthogonal Chemistry

Strained System Common Bioorthogonal Reaction Partner Key Feature Potential for this compound
Cyclooctynes Azides, Nitrones High ring strain enables rapid cycloaddition Investigation needed to determine reactivity with common partners
trans-Cyclooctenes Tetrazines Ring strain facilitates inverse-electron-demand Diels-Alder Potential for Diels-Alder type reactions upon ring-opening
Bicyclononynes Azides, Nitrones Fused ring system enhances strain and reactivity The fused four-membered ring may offer unique reactivity profiles

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene, and how do reaction conditions influence yield?

  • The compound is synthesized via functionalization of the parent bicyclo[4.2.0]octa-1,3,5-triene (BCB) core. A common method involves bromomethylation using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. For example, analogous processes for BCB derivatives use 2-methylbenzyl chloride as a precursor, with catalyst addition at controlled temperatures . Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates, and reaction monitoring via GC-MS or NMR is critical to avoid over-bromination .

Q. How can researchers characterize the structural and electronic properties of 3-(bromomethyl)-BCB?

  • Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR reveal bromomethyl group integration and BCB ring strain (e.g., deshielded protons at δ 5.5–6.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C9_9H9_9Br, ~213 g/mol), while fragmentation patterns distinguish it from isomers like styrene derivatives .
  • Thermodynamic analysis : Standard molar enthalpy of formation (ΔfH°gas) for BCB derivatives is ~47.7 kcal/mol, indicating significant ring strain influencing reactivity .

Advanced Research Questions

Q. What mechanistic challenges arise in the sulfonylation of 3-(bromomethyl)-BCB, and how can competing pathways be controlled?

  • The bromomethyl group’s electrophilicity enables nucleophilic substitution (e.g., with methanesulfonyl chloride), but competing elimination or ring-opening reactions occur due to BCB’s strained geometry. Kinetic studies using DFT calculations suggest that steric hindrance at the bicyclo[4.2.0] framework stabilizes transition states for substitution over elimination. Anhydrous conditions and bases like triethylamine minimize side reactions .

Q. How do discrepancies in molecular formula reporting (e.g., C8_8H8_8 vs. C8_8H6_6) for BCB derivatives impact experimental reproducibility?

  • Contradictions in literature (e.g., C8_8H8_8 in NIST data vs. C8_8H6_6 in some vendor catalogs ) likely stem from misannotation or isomer confusion. Researchers must validate compounds using orthogonal methods:

  • Elemental analysis : Confirm %C and %H against theoretical values.
  • X-ray crystallography : Resolve ambiguities in unsaturation and bonding .
  • GC-MS co-injection : Compare retention times with authenticated standards .

Q. What role does 3-(bromomethyl)-BCB play in synthesizing functional polymers, and how does its reactivity compare to other bicyclic monomers?

  • The bromomethyl group facilitates crosslinking in polymer matrices, enhancing thermal stability (Tg > 350°C for BCB-based resins) . Unlike non-halogenated BCB, its reactivity enables post-polymerization modifications (e.g., Suzuki coupling). Comparative studies with cubane or norbornene derivatives show superior dielectric properties (ε ~2.4) but slower curing kinetics due to steric constraints .

Data-Driven Research Challenges

Q. How can researchers resolve contradictions in ionization energy data for BCB derivatives across studies?

  • Discrepancies in ionization energies (e.g., 8.7 eV in Franklin & Carroll (1969) vs. 8.4 eV in Brogli et al. (1973) ) may arise from instrumental calibration or sample purity. Recommendations:

  • Standardize methods : Use electron impact (EI) ionization at 70 eV for comparability.
  • Cross-reference databases : NIST Chemistry WebBook provides peer-reviewed gas-phase data .
  • Validate with computational models : CCSD(T)/CBS calculations predict ionization within ±0.1 eV of experimental values .

Q. What analytical strategies differentiate 3-(bromomethyl)-BCB from co-eluting compounds in GC-MS analysis of bio-oils?

  • In co-pyrolysis studies, BCB derivatives co-elute with aromatic hydrocarbons (e.g., toluene, styrene) at ~4.2% area in bio-oils . Strategies include:

  • Derivatization : Convert bromomethyl groups to heavier adducts (e.g., trimethylsilyl) to shift retention times.
  • Tandem MS/MS : Monitor bromine-specific fragments (e.g., m/z 79/81 isotope patterns) .

Methodological Recommendations

  • Synthetic Optimization : Prioritize radical bromination over electrophilic routes to avoid ring-opening byproducts .
  • Safety Protocols : Handle brominated BCB derivatives in fume hoods due to volatility (bp ~150–175°C) and flammability (flash point ~50°C) .
  • Data Reporting : Adhere to IUPAC nomenclature (e.g., "bicyclo[4.2.0]octa-1,3,5-triene") to prevent ambiguity in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.